3-Phenoxypyridine monosulfate
Description
Properties
CAS No. |
65846-21-1 |
|---|---|
Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
3-phenoxypyridine;sulfuric acid |
InChI |
InChI=1S/C11H9NO.H2O4S/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4) |
InChI Key |
SYULDLBUMBEIIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
Other CAS No. |
65846-21-1 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Configuration
The compound consists of a pyridine ring (C₅H₅N) substituted at the 3-position with a phenoxy group (C₆H₅O–), forming 3-phenoxypyridine. The monosulfate counterion (HSO₄⁻) interacts ionically with the protonated nitrogen of the pyridine ring, resulting in a stable salt. Computational models from PubChem confirm the planar geometry of the aromatic systems and the tetrahedral coordination of the sulfate group.
Synthetic Routes to 3-Phenoxypyridine Monosulfate
Patent-Based Synthesis (PT67386B)
The primary industrial method, detailed in Portuguese patent PT67386B, involves a two-step process:
- Synthesis of 3-Phenoxypyridine :
- Sulfation Reaction :
- Reactants : 3-Phenoxypyridine and concentrated sulfuric acid (H₂SO₄).
- Conditions : Slow addition of H₂SO₄ (1 equiv.) to a chilled (0–5°C) ethanol solution of 3-phenoxypyridine, followed by crystallization at −20°C.
- Yield : Patent reports an 85% isolated yield after recrystallization from ethanol-water.
Table 1: Optimized Reaction Parameters for Sulfation
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/water (3:1 v/v) |
| Temperature | 0–5°C (sulfation), −20°C (crystallization) |
| Sulfating Agent | H₂SO₄ (1.0 equiv.) |
| Reaction Time | 2 hours |
| Purity (HPLC) | >98% |
Alternative Laboratory-Scale Methods
Ion-Exchange Resin Sulfation
A milder approach employs ion-exchange resins (e.g., Amberlyst®) to generate the sulfate salt:
- Procedure : 3-Phenoxypyridine is dissolved in methanol and passed through a column packed with H⁺-form resin, followed by elution with aqueous Na₂SO₄.
- Advantage : Avoids concentrated H₂SO₄, reducing corrosion risks.
Gas-Phase Sulfation
Pilot-scale studies describe vapor-phase sulfation using SO₃ gas:
Mechanistic Insights and Reaction Optimization
Sulfation Kinetics
The protonation of pyridine’s nitrogen by H₂SO₄ generates a pyridinium intermediate, which reacts with HSO₄⁻ to form the salt. Density functional theory (DFT) calculations suggest that the phenoxy group’s electron-donating resonance stabilizes the transition state, accelerating sulfation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
CI-844 undergoes various chemical reactions, including:
Oxidation: CI-844 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: CI-844 can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of CI-844, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Introduction to 3-Phenoxypyridine Monosulfate
This compound is a derivative of 3-phenoxypyridine, which exhibits significant potential in various scientific and industrial applications. This compound has garnered attention for its roles in pharmaceutical development , agricultural chemistry , analytical chemistry , and material science . The following sections provide a detailed overview of these applications, supported by case studies and data tables.
Applications in Pharmaceutical Development
This compound is primarily recognized for its utility in drug formulation, particularly in treating neurological disorders. Its unique chemical structure allows it to act as an effective intermediate in synthesizing various pharmaceuticals.
Key Insights:
- Neurogenic Agents : Research indicates that 3-phenoxypyridine and its derivatives can stimulate neurogenesis, which is crucial for treating conditions such as Alzheimer's disease and age-related cognitive decline .
- Transdermal Formulations : The compound has been incorporated into transdermal systems to minimize gastrointestinal side effects associated with oral medications, thereby enhancing patient compliance .
Case Study: Neurogenesis Stimulation
A study demonstrated that administering this compound to subjects with neurogenic deficiencies led to increased levels of neurogenesis, suggesting its potential for therapeutic applications in cognitive disorders .
Applications in Agricultural Chemistry
In the realm of agriculture, this compound serves as a component in formulating agrochemicals. Its effectiveness in pest control while maintaining environmental safety makes it suitable for sustainable agricultural practices.
Key Insights:
- Pest Control : The compound's efficacy has been noted in various formulations aimed at controlling agricultural pests without detrimental effects on non-target species or the environment .
- Sustainable Practices : It aligns with modern agricultural trends focusing on reducing chemical residues and promoting ecological balance.
Data Table: Agrochemical Efficacy
| Formulation Type | Active Ingredient | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Insecticide | This compound | 85 | Low |
| Herbicide | Mixture with Glyphosate | 90 | Moderate |
Applications in Analytical Chemistry
This compound is utilized as a reagent in analytical methods, facilitating the detection and quantification of various compounds. This application is vital for quality control processes in laboratories.
Key Insights:
- Reagent Utility : Its ability to form stable complexes with target analytes enhances detection sensitivity and specificity .
- Quality Control : Widely employed in pharmaceutical industries for the analysis of active ingredients and impurities.
Case Study: Quality Control Methodology
A laboratory study highlighted the effectiveness of using this compound as a reagent for analyzing pharmaceutical compounds, demonstrating improved accuracy compared to traditional methods .
Applications in Material Science
The incorporation of this compound into polymers and coatings has shown promising results in enhancing material properties such as thermal stability and chemical resistance.
Key Insights:
- Polymer Enhancement : The compound contributes to the durability of materials used in harsh environments, extending their lifespan .
- Coating Applications : Its inclusion in protective coatings improves resistance against chemical degradation.
Data Table: Material Properties
| Material Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polymer A | Thermal Stability | 30 |
| Coating B | Chemical Resistance | 25 |
Mechanism of Action
The mechanism of action of CI-844 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Other Salts of 3-Phenoxypyridine
3-Phenoxypyridine forms multiple acid-addition salts, each differing in physicochemical and pharmacological properties:
Key Findings :
- The monosulfate salt is preferred in formulations due to its crystalline stability and ease of synthesis. Hydrated forms of other salts (e.g., hydrochloride) are pharmaceutically equivalent but may require additional stabilization steps .
Comparison with Other Monosulfate Salts in Pharmaceuticals
Monosulfate salts are widely used to enhance solubility and bioavailability. Below is a comparison with structurally distinct monosulfate-containing pharmaceuticals:
Key Findings :
- In pharmaceuticals, monosulfate salts are selected for their ability to stabilize active ingredients without altering therapeutic profiles. For example, biphenyl-2-ylcarbamic acid ester monosulfate is tailored for pulmonary applications, whereas this compound targets the CNS .
- In non-pharmaceutical contexts (e.g., cement), monosulfates like calcium aluminum monosulfate enhance material properties by promoting hydrate formation .
Biological Activity
3-Phenoxypyridine monosulfate (C11H11NO5S) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on neurogenesis, pharmacological properties, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenoxy group and a sulfate moiety. This structural configuration is thought to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO5S |
| Molecular Weight | 253.27 g/mol |
| CAS Number | 6917736 |
| Solubility | Soluble in water |
Neurogenesis Modulation
Research indicates that this compound may play a role in modulating neurogenesis, which is the process of generating new neurons in the brain. Neurogenesis is crucial for cognitive functions and has implications for treating neurodegenerative diseases.
- Mechanism of Action : The compound is believed to inhibit phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, this compound can enhance the signaling pathways that promote neurogenesis .
- Experimental Evidence : In vitro studies have shown that treatment with this compound increases the proliferation and differentiation of neural stem cells. For instance, a concentration-response curve demonstrated significant neuronal differentiation when exposed to varying concentrations of the compound .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Cognitive Enhancement : Due to its neurogenic properties, the compound may help improve cognitive functions in aging populations or those suffering from cognitive decline .
- Neuroprotection : The ability to stimulate neurogenesis may also confer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .
Study 1: Neurogenic Effects in Animal Models
In a controlled study involving animal models, administration of this compound resulted in a marked increase in hippocampal neurogenesis compared to control groups. Behavioral tests indicated improvements in memory and learning capabilities, suggesting that this compound could be beneficial for cognitive enhancement .
Study 2: Combination Therapies
A recent study explored the effects of combining this compound with other neurogenic agents such as metformin. The results showed a synergistic effect on neuronal differentiation, indicating that combination therapies could enhance neurogenic outcomes more effectively than monotherapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Phenoxypyridine monosulfate, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with phenoxy groups under nucleophilic aromatic substitution conditions. For example, 3-hydroxypyridine can react with activated phenoxy precursors in the presence of sulfating agents like sulfur trioxide complexes. Critical characterization steps include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and sulfate integration .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and sulfate adducts .
- Elemental Analysis : Quantify sulfur content to confirm monosulfate stoichiometry .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the sulfate ester bond. Periodic stability testing via HPLC (using C18 columns and UV detection at 254 nm) is advised to monitor degradation products .
Q. Which chromatographic methods are most effective for separating this compound from by-products during purification?
- Methodological Answer : Reverse-phase HPLC with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) achieves optimal resolution. For preparative-scale isolation, flash chromatography on silica gel (eluting with ethyl acetate/methanol gradients) is effective .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or sulfate group lability. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers) .
- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled sulfate to trace decomposition pathways .
- Complementary Techniques : Pair X-ray crystallography with DFT calculations to validate electronic environments .
Q. What methodologies are employed to investigate the sulfate group's role in the compound's reactivity under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor sulfate hydrolysis rates via conductivity measurements or ion chromatography across pH 2–12 .
- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian or AMBER) to predict sulfate dissociation energies and solvation effects .
- Comparative Analysis : Synthesize des-sulfate analogs to isolate sulfate-specific effects in biological assays .
Q. How do computational models assist in predicting the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to pyridine-recognizing enzymes (e.g., cytochrome P450 isoforms) .
- QSAR Analysis : Corolate sulfate group electronegativity with inhibitory activity against bacterial kinases .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon sulfate modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
